2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl-
Description
Significance of the Quinolinone Nucleus in Chemical and Biological Research
The significance of the quinolinone nucleus is underscored by its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.com These activities are diverse and include:
Antimicrobial Properties: Quinolinone derivatives have shown efficacy against various bacterial and fungal strains. nih.gov Some have been investigated as potential agents to combat antibiotic resistance. mdpi.com
Anticancer Activity: Researchers have explored the potential of quinolinone-based compounds as anticancer agents, with some derivatives showing inhibitory effects on cancer cell lines. mdpi.com
Anti-inflammatory Effects: The scaffold has been a basis for the development of compounds with anti-inflammatory properties. mdpi.com
Neuroprotective Potential: Certain quinolinone derivatives have been studied for their potential neuroprotective effects. mdpi.com
Antiviral and Antimalarial Activity: The quinoline (B57606) core, from which quinolinone is derived, is famously found in antimalarial drugs, and research has extended to the antiviral potential of its derivatives. mdpi.com
Other Biological Activities: The list of biological effects also includes antioxidant, anticonvulsant, and anthelmintic properties. mdpi.com
This wide array of biological activities has made the quinolinone scaffold a focal point for synthetic and medicinal chemists aiming to develop new drugs. researchgate.net
Historical Evolution of Research on 4-Hydroxy-2(1H)-Quinolinone Derivatives
Research into quinolinone and its derivatives has a rich history, with the first synthesis of quinolinones dating back to the late 19th century. mdpi.com The development of synthetic methodologies has been a continuous process, allowing for the creation of a vast library of analogues with differing biological properties. mdpi.com
Early research focused on the fundamental synthesis and characterization of these compounds. Over the decades, advancements in synthetic chemistry, including microwave-assisted synthesis, have enabled more efficient and diverse production of 4-hydroxy-2(1H)-quinolinone derivatives. nih.govrsc.org
The exploration of their biological activities has also evolved. Initially, much of the focus was on their antimicrobial properties, leading to the development of quinolone antibiotics. mdpi.com More recently, research has expanded to investigate their potential in treating a wider range of diseases, including cancer and inflammatory conditions. mdpi.com This has been driven by a deeper understanding of the structure-activity relationships (SAR), which dictate how the chemical structure of a molecule influences its biological activity.
Focus on 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl-: Research Context and Rationale
Within the vast family of 4-hydroxy-2(1H)-quinolinone derivatives, 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl- represents a specific area of synthetic exploration. While not as extensively studied as some other derivatives, its investigation is a logical progression in the field. The rationale for synthesizing and studying this particular compound can be understood in the context of structure-activity relationship studies.
The addition of methyl groups at the N-1 and C-3 positions can significantly influence the molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Research on related compounds, such as 4-hydroxy-1-methyl-2(1H)-quinolone, has shown that N-alkylation is a common strategy to modify biological activity. mdpi.com The further addition of a methyl group at the C-3 position is a more unique modification, as naturally occurring bacterial 4-quinolones rarely have alkyl chains larger than a methyl group at this position. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1,3-dimethylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(13)8-5-3-4-6-9(8)12(2)11(7)14/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWPQWKGLOWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186300 | |
| Record name | Carbostyril, 1,3-dimethyl-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32606-02-3 | |
| Record name | 4-Hydroxy-1,3-dimethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32606-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-4-hydroxy-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032606023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbostyril,3-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbostyril, 1,3-dimethyl-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHYL-4-HYDROXY-2-QUINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C53TX5KDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Derivatization of 2 1h Quinolinone, 4 Hydroxy 1,3 Dimethyl
Tautomeric Equilibria and Interconversion Mechanisms
The structure and stability of 4-hydroxy-2-quinolones are governed by prototropic tautomerism, which involves the migration of a proton. This phenomenon dictates the molecule's physical and chemical properties.
The 4-hydroxy-2(1H)-quinolone scaffold can theoretically exist in several tautomeric forms, primarily the 4-hydroxy-2(1H)-quinolone (keto-enol) form and the 2,4-dihydroxyquinoline (enol-enol) form. researchgate.netresearchgate.net Prototropic transformation is the process by which these isomers interconvert, typically through a solvent-mediated proton transfer. wikipedia.org
Extensive studies on related quinolone systems have demonstrated that the 4-hydroxy-2(1H)-quinolone tautomer is overwhelmingly the most stable and predominant form in both the solid state and in various solvents. researchgate.netnuph.edu.ua Spectroscopic data, including 13C NMR, consistently shows a significant downfield shift for the C4 carbon, which is indicative of a carbonyl-like character at this position, supporting the prevalence of the 4-oxo form (in its enol state as 4-hydroxy). nuph.edu.ua This stability is attributed to the formation of a highly conjugated system that extends over the bicyclic structure.
The presence of methyl groups at the N1 and C3 positions has a notable influence on the tautomeric equilibrium. The N1-methyl group precludes the tautomerism involving the lactam proton, thereby simplifying the possible equilibria. More importantly, both the N1-methyl and C3-methyl groups are electron-donating. This electronic effect increases the electron density within the heterocyclic ring system.
This increased electron density further stabilizes the already favored 4-hydroxy-2(1H)-quinolone tautomer. mdpi.comasm.org Computational studies on related methyl-substituted quinolones confirm that the keto-enol form is energetically more favorable than the dihydroxy alternative. researchgate.net The electron-donating substituents enhance the resonance stabilization of the conjugated system present in the 4-hydroxy-2(1H)-quinolone form, making the 2,4-dihydroxy tautomer less likely to form.
Electrophilic Substitution Reactions
The electron-rich nature of the 4-hydroxy-1,3-dimethyl-2(1H)-quinolone ring, particularly the C3 position, makes it susceptible to attack by electrophiles. The hydroxyl group at C4 and the methyl group at N1 donate electron density into the ring, activating the C3 position for substitution.
The nucleophilic carbon at the C3 position readily reacts with various alkylating agents. These reactions provide a direct method for introducing diverse functional groups onto the quinolinone scaffold. researchgate.netasm.org
Key C3-alkylation reactions reported for the parent 4-hydroxy-2(1H)-quinolone system, which are directly applicable to its 1,3-dimethyl derivative, include:
Allylation: Reaction with allyl halides, such as allyl bromide, in the presence of a base leads to the formation of the 3-allyl derivative. researchgate.net
Benzylation: Iridium-catalyzed alkylation with benzyl (B1604629) alcohol under thermal, solvent-free conditions yields the corresponding 3-benzyl-4-hydroxyquinolin-2(1H)-one. researchgate.net
Propargylation and Allenylation: Propargylation with propargyl bromide can lead to a mixture of products. Depending on the reaction conditions, O-alkylated, C-alkylated, and even C,C,O-trialkylated products can be formed. researchgate.net
Olefination: The Knoevenagel condensation of 4-hydroxy-2(1H)-quinolone with aldehydes, such as benzaldehyde, in a basic solvent like pyridine (B92270) results in the formation of 3-benzylidene derivatives. researchgate.net
| Reaction Type | Electrophile | Typical Conditions | Product Type |
|---|---|---|---|
| Allylation | Allyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Allyl-4-hydroxy-2-quinolone |
| Benzylation | Benzyl Alcohol | Iridium Catalyst, Heat | 3-Benzyl-4-hydroxy-2-quinolone |
| Propargylation | Propargyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 3-Propargyl-4-hydroxy-2-quinolone |
| Olefination | Benzaldehyde | Pyridine, Heat | (Z)-3-Benzylidene-2,4-dione |
Formylation at the C3 position can be achieved using the Vilsmeier-Haack reagent or related systems. organic-chemistry.org A common method involves heating the quinolone with a mixture of N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or simply in a DMF/triethylamine (Et₃N) mixture. chemijournal.comnih.gov The active electrophile is the chloromethyleniminium salt (Vilsmeier reagent). wikipedia.org
The reaction proceeds via electrophilic attack of the Vilsmeier reagent at the C3 position to form an iminium salt intermediate. Subsequent hydrolysis during workup yields the 3-formyl-4-hydroxy-1,3-dimethyl-2(1H)-quinolone. This aldehyde is a valuable intermediate for the synthesis of more complex heterocyclic systems.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the 4-hydroxy group is not feasible as hydroxide (B78521) is a poor leaving group. Therefore, derivatization of the hydroxyl group is a prerequisite for nucleophilic attack at the C4 position. A common strategy involves converting the 4-hydroxy group into a better leaving group, such as a halide or a tosylate.
For instance, treatment of the parent 4-hydroxy-2-quinolone with phosphoryl chloride (POCl₃) can yield the 4-chloro-2-quinolone derivative. mdpi.comresearchgate.net This 4-chloro derivative is now activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinolone ring system facilitates the attack of nucleophiles at the C4 position. A variety of nucleophiles can then be used to displace the chloride, leading to a wide range of 4-substituted quinolones. mdpi.comarkat-usa.orgresearchgate.net
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | Benzylamine, Aniline (B41778) | 4-Amino-2-quinolone |
| Azide (B81097) | Sodium Azide (NaN₃) | 4-Azido-2-quinolone |
| Thiols | Thiophenol | 4-(Phenylthio)-2-quinolone |
| Hydrazines | Hydrazine Hydrate | 4-Hydrazino-2-quinolone |
O-Alkylation and Etherification Pathways
The alkylation of 4-hydroxy-2-quinolones, including the 1,3-dimethyl derivative, is a subject of significant synthetic interest as it can proceed through two competitive pathways: O-alkylation at the C4-hydroxyl group or N-alkylation at the lactam nitrogen. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent. researchgate.netjuniperpublishers.com
Generally, polar aprotic solvents like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3) tend to favor N-alkylation. researchgate.net However, for certain substrates, particularly those with substitution at the C8 position, exclusive O-alkylation has been observed under similar conditions. researchgate.net The formation of O-alkylated products, or ethers, is crucial for modifying the molecule's biological activity and physicochemical properties. While specific studies focusing solely on the O-alkylation of 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone are not extensively detailed in the reviewed literature, the general principles of ambident nucleophilicity apply. The choice of reaction parameters is critical to selectively target the oxygen atom over the nitrogen atom, a common challenge in the derivatization of heterocyclic systems like quinazolinones and pyrimidinones. juniperpublishers.comnih.gov
Table 1: Factors Influencing N- vs. O-Alkylation of Quinolone Scaffolds
| Factor | Favors N-Alkylation | Favors O-Alkylation |
| Solvent | Polar Aprotic (e.g., DMF) | Less Polar / Two-Phase Systems |
| Base | Stronger, less hindered bases | Weaker bases, phase-transfer catalysts |
| Substrate | Unsubstituted at N1 and C8 | Steric hindrance near N1 |
| Alkylating Agent | Hard electrophiles | Soft electrophiles |
Reactions with Halogenating Agents (e.g., Phosphoryl Chloride)
The conversion of the 4-hydroxyl group of 2(1H)-quinolinones into a halogen is a key transformation that unlocks further synthetic possibilities, particularly for nucleophilic substitution reactions. Phosphoryl chloride (POCl3) is the most commonly employed reagent for this purpose, often used in conjunction with phosphorus pentachloride (PCl5). researchgate.net
The reaction of 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone with a halogenating agent like phosphoryl chloride typically leads to the formation of 4-chloro-1,3-dimethyl-2(1H)-quinolinone. This transformation proceeds by converting the enolic hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. This 4-chloro derivative is a highly valuable intermediate, as the chlorine atom at the C4 position is activated towards nucleophilic displacement by various nucleophiles such as amines, hydrazines, and azide ions, enabling the synthesis of a diverse range of 4-substituted quinolinones. mdpi.com In some cases, depending on the reaction conditions and the substrate, the reaction with POCl3/PCl5 can also affect the C2-carbonyl group, leading to the formation of 2,4-dichloroquinoline (B42001) derivatives. mdpi.com
Table 2: Halogenation of 4-Hydroxy-2-Quinolinones
| Starting Material | Reagent(s) | Product | Reference |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl3 / PCl5 | 2,4-Dichloro-8-methylquinoline | mdpi.com |
| 2,5-Dimethylquinolin-4(1H)-one | POCl3 | 4-Chloro-2,5-dimethylquinoline | nih.gov |
Reactions with Phosphorus Reagents and Heterocycle Annulation
The reactivity of 4-hydroxy-2-quinolones extends to reactions with various phosphorus reagents and participation in annulation reactions to construct fused heterocyclic systems. These reactions often utilize the nucleophilic character of the C3 position and the enolic C4-hydroxyl group.
A significant application is the synthesis of pyrano[3,2-c]quinoline derivatives. One-pot multicomponent condensation reactions involving a 4-hydroxy-2-quinolone (like the 1-methyl analog), an aldehyde, and an active methylene (B1212753) compound such as malononitrile, catalyzed by a base, lead to the formation of these fused systems. nih.gov The mechanism involves an initial Knoevenagel condensation followed by a Michael addition of the quinolone C3-anion and subsequent cyclization. nih.gov Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones depending on the substrate and reaction pathway. nih.gov While not all these annulations directly involve phosphorus reagents, they represent a key class of heterocycle formation starting from the 4-hydroxy-2-quinolone scaffold.
Cycloaddition Reactions (e.g., Oxidative Cycloaddition with 1,3-Dicarbonyls)
The electron-rich double bond in the enol form of 4-hydroxy-2-quinolones makes them suitable substrates for cycloaddition reactions. Oxidative cycloaddition represents a powerful tool for constructing complex heterocyclic frameworks. While specific examples detailing the oxidative cycloaddition of 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone with 1,3-dicarbonyls are not prevalent in the surveyed literature, related transformations provide strong evidence for this reactivity.
For instance, the oxidative cyclization of 4-hydroxy-2(1H)-quinolone with ethyl vinyl ether, mediated by a silver(I) reagent, has been reported to yield furo[3,2-c]quinolin-4-one derivatives. arabjchem.org This reaction is proposed to proceed via a radical mechanism initiated by the oxidation of the quinolone. arabjchem.org Furthermore, the general principle of oxidative C-C coupling between enol ethers and 1,3-dicarbonyl compounds has been established, suggesting that 4-hydroxy-2-quinolones, which exist in an enol-like tautomeric form, could potentially undergo similar reactions. nih.gov These reactions typically involve a one-electron oxidant that generates a radical intermediate, which then participates in the C-C bond formation and subsequent cyclization.
Oxidative Transformations (e.g., Electrochemical Oxidation, Ceric Ammonium (B1175870) Nitrate-Mediated Oxidations)
The 4-hydroxy-2-quinolone scaffold is susceptible to various oxidative transformations, which can be induced chemically or electrochemically. These reactions can lead to dimerization, degradation, or the introduction of new functional groups.
Ceric ammonium nitrate (B79036) (CAN) is a potent one-electron oxidizing agent widely used in organic synthesis. organic-chemistry.orgwikipedia.org It is known to react with electron-rich aromatic systems and 1,3-dicarbonyl compounds. researchgate.net The reaction of CAN with 4-hydroxyquinolin-2(1H)-ones can generate oxygen-centered radicals, leading to novel dimerization products. researchgate.net This reactivity highlights the potential of CAN to initiate radical-based transformations at the quinolone core.
Electrochemical oxidation offers an alternative, environmentally friendly method for inducing oxidative transformations. Studies on fluoroquinolones have demonstrated that the quinolone nucleus is electrochemically active and can be degraded through oxidation. nih.gov The mechanisms often involve the generation of hydroxyl radicals at the electrode surface, which then attack the heterocyclic ring. nih.gov The electrochemical oxidation of related phenolic and hydroquinone (B1673460) systems also shows that electrochemically generated quinones can participate in subsequent Michael addition reactions. academie-sciences.fr This suggests that electrochemical methods could be employed to functionalize the 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone ring system.
Thionation Reactions (e.g., using Tetraphosphorus (B14172348) Decasulfide)
Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental reaction in heterocyclic chemistry for modifying the electronic and biological properties of a molecule. For 4-hydroxy-2-quinolones, thionation can potentially occur at the C2-carbonyl oxygen.
The most common reagents used for this transformation are tetraphosphorus decasulfide (P4S10) and Lawesson's Reagent (LR). mdpi.comgoogle.com The reaction of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide (a component of P4S10) has been shown to yield the corresponding 4-chloro-8-methylquinoline-2(1H)-thione, although sometimes in low yields. mdpi.com It is noted that the thionation of quinolinones with these reagents can be inefficient and may lead to a mixture of 2- and 4-thiated products if both positions are available for reaction. mdpi.com Lawesson's reagent is often preferred over P4S10 as it can lead to improved yields and cleaner reactions for the thionation of esters and amides. mdpi.comgoogle.com This reaction provides a direct route to the 2-thioxo-quinolinone derivatives, which are valuable intermediates for further synthetic elaborations.
Based on a comprehensive search of available literature, detailed experimental spectroscopic data for the specific chemical compound 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl- is not available in the provided search results.
While the compound is mentioned in chemical literature, for instance in the context of its chemical transformations researchgate.net, the specific, detailed analytical data required to populate the requested sections on NMR, IR, and Mass Spectrometry could not be located. The search results primarily contain information on structurally related but distinct compounds, such as 4-hydroxy-1-methyl-quinolin-2(1H)-one researchgate.net, 4-hydroxy-3-methyl-2(1H)-quinolinone chemsrc.com, or the unsubstituted 4-hydroxy-2(1H)-quinolone. researchgate.net
Due to the strict requirement to focus solely on "2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl-," and to not introduce information outside this specific scope, it is not possible to generate the requested article with the required scientific accuracy and detail. An analysis of related compounds would not fulfill the specific constraints of the request.
Therefore, the requested article on the advanced spectroscopic characterization of 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl- cannot be generated at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl-. The chromophore responsible for UV absorption in this molecule is the quinolinone ring system itself, which features an extended π-conjugated system. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.
The core structure, 4-hydroxy-2(1H)-quinolone, possesses a conjugated system involving the benzene (B151609) ring fused to the α,β-unsaturated lactam ring. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands in the UV region. The presence of the hydroxyl group at the C4 position and the carbonyl group at the C2 position act as auxochrome and chromophore, respectively, further influencing the electronic transitions.
Table 1: Expected Electronic Transitions for the 4-Hydroxy-2-Quinolinone Chromophore
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | π bonding to π* antibonding | High-energy UV (shorter wavelength) |
| π → π* | π bonding to π* antibonding | Lower-energy UV (longer wavelength) |
X-ray Crystallography for Solid-State Conformation and Hydrogen Bond Networks
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl- has not been detailed in the reviewed literature, the crystallographic analysis of its immediate precursor, 4-hydroxy-1-methylquinolin-2(1H)-one, offers significant insight into the expected solid-state conformation and hydrogen bonding patterns. bohrium.comresearchgate.net
The analysis of 4-hydroxy-1-methylquinolin-2(1H)-one reveals that the molecule crystallizes in its enol tautomeric form. bohrium.com The fused quinolinone ring system is nearly planar, though a slight bend is observed between the planes of the benzene and pyridinone rings. helsinki.fi
A defining feature of the crystal structure is the formation of strong intermolecular hydrogen bonds. The hydroxyl group (O-H) at the C4 position acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) at the C2 position of an adjacent molecule serves as the acceptor. This specific O—H···O interaction links the molecules together, forming a one-dimensional linear polymer chain. bohrium.comhelsinki.fi These polymeric chains are further organized into stacks through intermolecular π-π interactions between the aromatic rings of adjacent molecules. bohrium.com
For 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl-, the introduction of a methyl group at the C3 position would likely introduce steric effects that could influence the crystal packing. This substitution might alter the unit cell parameters and the specific geometry of the intermolecular interactions, but the fundamental hydrogen-bonding motif involving the 4-hydroxyl and 2-carbonyl groups is expected to remain a dominant feature in its solid-state assembly.
Table 2: Crystallographic Data for the Analog Compound 4-Hydroxy-1-methylquinolin-2(1H)-one bohrium.comhelsinki.fi
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1252(4) |
| b (Å) | 7.3787(3) |
| c (Å) | 11.2223(4) |
| β (°) | 102.735(2) |
| V (ų) | 817.96(6) |
| Z | 4 |
| Key Hydrogen Bond | O—H···O |
Computational Chemistry and Theoretical Studies of 2 1h Quinolinone, 4 Hydroxy 1,3 Dimethyl
Computational chemistry and theoretical studies provide profound insights into the behavior of 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl-, elucidating its structural properties, reactivity, and potential as a pharmacologically active agent. These in silico methods allow for the detailed examination of molecular characteristics that are often challenging to determine through experimental means alone.
Mechanistic Research on in Vitro Biological Activities of 2 1h Quinolinone, 4 Hydroxy 1,3 Dimethyl and Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 4-hydroxy-2-quinolinone have been identified as potent inhibitors of several key enzymes, a characteristic that underpins many of their therapeutic potentials. The specific mechanisms of inhibition often involve targeted interactions with the enzyme's active site.
DNA Gyrase
The 4-hydroxy-2-quinolone fragment is essential for the inhibition of the bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics effective against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov Molecular docking studies reveal that the 4-hydroxy-2-quinolone core plays a critical role in binding to the GyrB active site. nih.gov Specifically, its 4-hydroxyl group forms hydrogen bonds with residues such as Glu58 and Arg84, while the carbonyl group of the quinolone ring interacts with Arg144. nih.gov This inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair, is a primary mechanism of the antibacterial action of this class of compounds. nih.govnih.gov A study focusing on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified several potent inhibitors of S. aureus GyrB. nih.gov
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| f1 (AG-690/11765367) | S. aureus GyrB | 1.21 | nih.gov |
| f4 | S. aureus GyrB | 0.31 | nih.gov |
| f14 | S. aureus GyrB | 0.28 | nih.gov |
Phosphatidylinositol 3-Kinase (PI3Kα)
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. nih.gov Recently, derivatives of the 4-hydroxy-2-quinolone scaffold have been investigated as inhibitors of PI3Kα. mdpi.com Specifically, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides were examined for their potential as PI3Kα inhibitors, highlighting this enzyme as a target for anticancer drug design based on the quinolinone structure. mdpi.com
HIV-1 Integrase
HIV-1 integrase is a vital enzyme for viral replication, making it a key therapeutic target. acs.org Quinolinone derivatives, particularly those functionalized as diketo acids (DKAs), have been developed as potent HIV-1 integrase inhibitors. acs.org These compounds selectively inhibit the strand transfer (ST) step of integration over the 3'-processing (3'-P) step. acs.org The mechanism involves chelation of metal cations in the enzyme's active site, which is a characteristic of many integrase inhibitors. acs.org Basic quinolinonyl diketo acid derivatives have shown IC₅₀ values in the nanomolar range for strand transfer inhibition. acs.org These inhibitors are also noted to impair both the early and late stages of viral replication by inhibiting both the catalytic functions and the integrase-RNA interactions necessary for proper virion maturation. acs.org
Lipoxygenase
Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade. The 4-hydroxy-2-quinolinone scaffold has been investigated for its ability to inhibit soybean LOX as an indicator of anti-inflammatory activity. mdpi.comresearchgate.net A study of various quinolinone-carboxamide derivatives found that specific substitutions are critical for potent inhibition. mdpi.comresearchgate.net Molecular docking studies suggest these inhibitors bind to an alternative binding site on the enzyme, rather than the active site, in a mode similar to the reference compound nordihydroguaiaretic acid (NDGA). researchgate.net
| Compound Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Quinolinone-carboxamide 3h | Soybean LOX | 10 | mdpi.comresearchgate.net |
| Quinolinone-carboxamide 3s | Soybean LOX | 10 | mdpi.comresearchgate.net |
| Quinolinone-carboxamide 3g | Soybean LOX | 27.5 | researchgate.net |
| Quinolinone-ferulic acid hybrid 11e | Soybean LOX | 52 | mdpi.com |
Interaction with Cellular Macromolecules
DNA Binding and Intercalation
The mechanism of action for many quinoline-based compounds involves direct interaction with DNA. nih.govmdpi.com For quinolones that inhibit DNA gyrase, the mechanism is based on a cooperative drug-DNA binding model where the enzyme-DNA complex induces a specific binding site for the drug. nih.gov Studies on related quinoline (B57606) compounds have demonstrated that they can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govnih.gov This intercalation can distort the DNA structure, interfering with processes like replication and transcription. mdpi.com The carcinogen 4-nitroquinoline (B1605747) 1-oxide, a related compound, is believed to act via a two-step mechanism involving intercalation followed by covalent bond formation with DNA. nih.gov
Mechanisms of Antioxidant Action
Quinoline and quinolone derivatives are recognized for their antioxidant properties. mdpi.com The 4-hydroxy-2-quinolinone structure is particularly effective in this regard.
Hydroxy Radical Quenching
The hydroxyl radical is one of the most reactive and damaging oxygen species in biological systems. nih.gov The antioxidant mechanism of 4-hydroxy-2-quinolinone derivatives includes the scavenging of these harmful radicals. researchgate.net For example, the carboxamide derivative 3g, which possesses a 4-hydroxyphenyl group, demonstrated a 67.7% ability to scavenge hydroxyl radicals in one assay. researchgate.net This chain-breaking antioxidant activity likely occurs through the donation of a hydrogen atom from the hydroxyl group to stabilize the radical. researchgate.net
Metal Chelation
The ability of 4-hydroxy-2-quinolinone derivatives to chelate metal ions is a key aspect of their mechanism as enzyme inhibitors, particularly for metalloenzymes like HIV-1 integrase. acs.org This chelating property can also contribute to antioxidant activity by sequestering pro-oxidant metal ions like iron (Fe²⁺), thereby preventing them from participating in the Fenton reaction, which generates hydroxyl radicals. nih.gov
Cellular Pathway Modulation
Research into the specific modulation of cellular pathways by 2(1H)-Quinolinone, 4-hydroxy-1,3-dimethyl- is ongoing. While various quinolone and quinolinone compounds are known to induce apoptosis, the precise signaling cascades, such as caspase-independent pathways, for this specific derivative are not yet fully elucidated.
Mechanism of Action in Microbial Systems
The 4-hydroxy-2-quinolinone framework is a promising scaffold for the development of new antimicrobial agents. nih.govnih.gov
Antibacterial and Antifungal activity
The primary mechanism for the antibacterial activity of 4-hydroxy-2-quinolinone derivatives is the inhibition of DNA gyrase, which disrupts bacterial DNA synthesis. nih.gov These compounds have shown activity against Gram-positive bacteria such as S. aureus. nih.govnih.gov In terms of antifungal action, a series of 4-hydroxy-2-quinolinone analogs with long alkyl side chains at the C-3 position have demonstrated potent activity against pathogenic fungi like Aspergillus flavus. nih.govnih.gov The mechanism is thought to involve the accumulation of reactive oxygen species (ROS), a key factor in quinolone-mediated cell death. nih.gov However, some derivatives have been shown to exert a fungistatic rather than a fungicidal effect. nih.gov
Mechanisms of Photosynthesis Inhibition in Plant Models
Spinach Chloroplasts
Certain 4-hydroxy-1H-quinolin-2-one derivatives have been shown to possess herbicidal properties by inhibiting photosynthesis. nih.gov In studies using spinach chloroplasts, these compounds were found to inhibit the oxygen evolution rate (OER), which is indicative of interference with the photosynthetic electron transport chain at Photosystem II (PS II). nih.gov The QB quinone-binding site of PS II is a common target for herbicides, and it is proposed that these quinolinone derivatives compete with the binding of plastoquinone (B1678516) at this site. nih.gov The inhibitory activity was found to be dependent on the substituents on the quinolinone ring. nih.gov
| Compound Derivative | Target System | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-hydroxy-3-(4-nitro-2,5-dichlorophenylazo)-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (8) | Spinach Chloroplasts (OER) | 126 µmol/L | nih.gov |
| 6-chloro-4-hydroxy-1H-quinolin-2-one (2) | Spinach Chloroplasts (OER) | 157 µmol/L | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 4-hydroxy-2-quinolinone scaffold. nih.govnih.gov
For DNA Gyrase Inhibition: The 4-hydroxy-2-quinolone fragment is considered essential for binding and inhibition. Modifications to the carboxamide moiety at the C-3 position significantly alter the inhibitory potency against the GyrB subunit. nih.gov
For HIV-1 Integrase Inhibition: The presence of a diketo acid (DKA) moiety is a key feature for potent inhibition. acs.org The addition of a basic functional group at position 7 of the quinolinone ring can enhance strand transfer inhibition and antiviral activity. acs.org
For Lipoxygenase Inhibition: SAR studies on 3-carboxamide derivatives revealed that the nature of the substituent on the amide nitrogen is critical. Aromatic substituents, particularly those with hydroxyl groups like in 4-aminophenol, can lead to potent activity. mdpi.com
For Antimicrobial Activity: The length of the alkyl chain at the C-3 position and the type of substituent on the aromatic ring dramatically impact both antibacterial and antifungal activities. nih.govnih.govresearchgate.net For instance, brominated analogs with a nonyl (C9) side chain at C-3 showed exceptional antifungal activity against A. flavus. nih.govnih.gov
For Photosynthesis Inhibition: The lipophilicity and electronic properties of the substituents on the quinoline ring influence the herbicidal activity. nih.gov
Advanced Applications As Research Tools and Synthetic Intermediates
Role as a Building Block for Complex Heterocyclic Systems and Novel Scaffolds
The 4-hydroxy-2-quinolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. mdpi.comresearchgate.net This is due to its presence in numerous natural and biologically active compounds and its capacity for structural modification. mdpi.com 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone serves as a versatile starting material for the synthesis of more complex heterocyclic systems. Researchers have successfully utilized this scaffold to construct a variety of derivatives by introducing different functional groups, particularly at the C3 position and the N1 position. mdpi.com
For instance, the commercially available 4-hydroxy-1-methyl-quinolin-2(1H)-one, a closely related analogue, can be transformed into its 3-nitro derivative. mdpi.comresearchgate.net Subsequent reduction of the nitro group yields a 3-amino-4-hydroxy-2-quinolinone hydrochloride salt. mdpi.comresearchgate.net This amino derivative is a key intermediate that can undergo acylation reactions with various acid chlorides to produce novel quinolinone-reverse amides, demonstrating the scaffold's utility in creating diverse molecular architectures. mdpi.comresearchgate.net
Furthermore, the synthesis of hybrid molecules, such as quinolinone–phenolic acid hybrids, has been achieved, showcasing the compound's role in developing multi-target agents. mdpi.com These synthetic strategies highlight the importance of the 4-hydroxy-2-quinolinone framework as a foundational element for generating novel and complex heterocyclic structures with potential applications in drug discovery and beyond. mdpi.comresearchgate.net
Application as a Nucleophile in Organic Transformations (e.g., Electrochemical Oxidation of Catechols)
In the realm of organic synthesis, 4-hydroxy-1-methyl-2(1H)-quinolone, a compound structurally similar to 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, has been effectively employed as a nucleophile. sigmaaldrich.com A notable application is in the electrochemical oxidation of catechols. sigmaaldrich.comnih.gov The reaction mechanism and kinetics of this process have been investigated using techniques such as cyclic voltammetry and controlled-potential coulometry. sigmaaldrich.com
During this electrochemical process, the catechol is oxidized to an o-quinone. This highly reactive intermediate is then attacked by the nucleophilic 4-hydroxy-1-methyl-2(1H)-quinolone. This reaction demonstrates the compound's ability to participate in carbon-carbon bond formation under electrochemical conditions, leading to the synthesis of more complex molecules. sigmaaldrich.com The study of such reactions is crucial for understanding the mechanistic pathways and for the development of new synthetic methodologies. sigmaaldrich.comnih.gov
Utility in the Development of Luminescent and Optical Materials
The conjugated system inherent in the 2-quinolone structure endows these compounds with intrinsic photoactive properties, making them attractive candidates for the development of luminescent and optical materials. researchgate.netresearchgate.net Derivatives of 4-hydroxyquinolin-2-one are investigated for their potential use as luminophores and optical brighteners. researchgate.net
The fluorescence properties of these compounds can be tuned by modifying their molecular structure. For example, the introduction of an electron-withdrawing group like a carbonitrile (-CN) substituent on the quinolin-2(1H)-one ring can significantly enhance the fluorescence quantum yield and lifetime. nih.gov Research on compounds such as 7-(diethylamino)quinolin-2(1H)-one derivatives has shown that their photophysical properties can be modulated, which is a key aspect in the design of new fluorescent probes and materials. nih.gov The ability to create molecules with specific optical characteristics opens up possibilities for their use in various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. semanticscholar.orgnih.gov
| Compound | Substituent | Fluorescence Lifetime (τ) | Key Observation |
|---|---|---|---|
| DQ1 (7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde) | -CHO | < 0.02 ns | Poor fluorescence time decay. nih.gov |
| DQ2 (7-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile) | -CN | τ1 (LE state), τ2 = 3.64 ns (ICT state) | High fluorescence lifetimes and quantum yield attributed to the -CN substituent. nih.gov |
Development of Chemical Sensors (e.g., Fluorescence Sensing, Chemical pH Sensors)
The fluorescent properties of quinolinone derivatives are harnessed in the development of chemical sensors. These sensors can detect a variety of analytes, including metal ions and changes in pH, through mechanisms like fluorescence resonance energy transfer (FRET). mdpi.commdpi.com For instance, a fluorescence sensor for the detection of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been developed based on FRET between a quencher and a fluorescent dye that interacts with a host molecule. mdpi.com
In a similar vein, quinolinone derivatives have been utilized as fluorescent probes in indicator displacement assays (IDA). nih.gov These assays allow for the accurate determination of binding constants between host and guest molecules. The formation of supramolecular complexes between quinolinone derivatives and a host molecule like cucurbit sigmaaldrich.comuril can modulate the fluorescent properties of the quinolinone, leading to a measurable signal. nih.gov This principle is fundamental to the design of sensors for specific target molecules. The development of such sensors is a growing area of research with applications in food safety, environmental monitoring, and medical diagnostics. mdpi.com
Integration into Materials Science Research (e.g., Anticorrosion Agents)
In materials science, derivatives of the broader quinoline (B57606) family have demonstrated significant potential as anticorrosion agents. semanticscholar.orgnih.gov Specifically, 8-hydroxyquinoline (B1678124) and its derivatives have been reported to act as effective organic inhibitors for the corrosion of mild steel in acidic environments. semanticscholar.orgnih.gov The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that slows down the corrosion process.
The efficiency of these quinoline derivatives as corrosion inhibitors is influenced by their molecular structure. scispace.com Quantum chemical calculations and molecular dynamics simulations are used to study the relationship between the electronic properties of the inhibitor and its performance. scispace.com Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and polarizability are correlated with the inhibition efficiency. scispace.com A higher polarizability, for example, facilitates stronger adsorption onto the metal surface, leading to better corrosion protection. scispace.com This research paves the way for the rational design of new, highly effective, and environmentally friendly corrosion inhibitors based on the quinoline scaffold.
| Inhibitor | Inhibition Efficiency Order | Key Correlating Parameter |
|---|---|---|
| QUIN1 | QUIN4 > QUIN3 > QUIN2 > QUIN1 scispace.com | Higher polarizability correlates with higher inhibition efficiency. scispace.com |
| QUIN2 | ||
| QUIN3 | ||
| QUIN4 |
Exploration in Agricultural Science as Herbicidal Agents and Plant Growth Modulators
Hydroxyquinoline derivatives have been investigated for their potential applications in agriculture, particularly as herbicidal agents. nih.gov Some of these compounds have been shown to inhibit photosynthesis in plants. nih.gov The target of this inhibition is often Photosystem II (PS II), a key protein complex involved in the light-dependent reactions of photosynthesis. nih.gov By binding to the QB quinone-binding site of PS II, these herbicides block the electron transfer from QA to QB, thereby disrupting the photosynthetic process and leading to plant death. nih.gov
The development of new herbicides is crucial for managing weeds, including those that have developed resistance to existing herbicides. nih.gov Researchers are exploring novel chemical scaffolds, such as those derived from quinolinones, to discover herbicides with new modes of action. mdpi.com For example, fenquinotrione, a novel rice herbicide, is an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrating the continued relevance of exploring new derivatives for agrochemical applications. nih.gov The broad spectrum of biological activities exhibited by quinolinone-related compounds suggests their potential for development not only as herbicides but also as fungicides and plant growth regulators. mdpi.com
Precursors for Bioactive Probes and Pharmacological Tools in Research
The 4-hydroxy-2-quinolinone scaffold is a cornerstone in the development of bioactive probes and pharmacological tools for research. mdpi.comresearchgate.net Its "privileged" nature means that this structural motif is frequently found in molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net This makes it an excellent starting point for the synthesis of new compounds for drug discovery and chemical biology research.
By systematically modifying the 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone core, chemists can create libraries of related compounds. These libraries can then be screened for specific biological activities. For example, the synthesis of quinolinone carboxamides and their evaluation as inhibitors of enzymes like soybean lipoxygenase (LOX) serve as an indication of their potential anti-inflammatory activity. researchgate.net The ability to generate a diverse range of derivatives from a common precursor is invaluable for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of new drug candidates and research probes. nih.gov
Q & A
Q. Optimization factors :
- Temperature : Excessive heat may degrade sensitive substituents (e.g., methyl groups); controlled reflux (80–120°C) is recommended.
- Solvent polarity : Ethanol or DMF enhances solubility of intermediates.
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, piperidine) improve reaction rates.
For example, alkylation steps often require inert atmospheres (N₂/Ar) to prevent oxidation of hydroxyl groups .
Basic: What spectroscopic techniques are essential for characterizing 4-hydroxy-1,3-dimethylquinolin-2(1H)-one, and how are spectral data interpreted?
Answer:
Core techniques include:
- IR spectroscopy : Confirms hydroxyl (-OH, ~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups.
- ¹H/¹³C NMR : Identifies substituent positions. For instance, aromatic protons in the quinolinone ring appear as multiplet signals at δ 6.5–8.5 ppm, while methyl groups resonate as singlets (δ 2.1–2.5 ppm).
- Mass spectrometry (MS) : Validates molecular weight (e.g., calculated for C₁₁H₁₁NO₂: 189.21 g/mol) and fragmentation patterns.
Data interpretation example : A downfield shift in the hydroxyl proton (δ ~17 ppm in DMSO-d₆) indicates strong hydrogen bonding, typical of 4-hydroxyquinolinones .
Basic: What safety precautions are critical when handling 4-hydroxy-1,3-dimethylquinolin-2(1H)-one in the lab?
Answer:
Based on GHS classifications:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).
- Precautions :
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from oxidizing agents.
- Emergency measures: Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced: How can researchers resolve contradictions in molecular weight data between theoretical calculations and experimental results for substituted quinolinones?
Answer:
Discrepancies often arise from:
- Isotopic contributions : High-resolution mass spectrometry (HRMS) distinguishes isotopic peaks (e.g., ⁷⁹Br vs. ⁸¹Br).
- Hydration/solvation : Thermogravimetric analysis (TGA) detects adsorbed water/solvents.
- Synthetic impurities : HPLC or GC-MS identifies byproducts.
Example : A theoretical MW of 242.04 g/mol (C₉H₅BrFNO) may show a +1 Da shift in MS due to protonation ([M+H]⁺). Cross-check with NMR integration ratios ensures purity .
Advanced: How can reaction yields be improved for introducing alkyl/aryl groups at the N1 position of 4-hydroxyquinolin-2(1H)-one?
Answer:
Low yields in N-alkylation often result from steric hindrance or competing O-alkylation. Strategies include:
- Protecting the hydroxyl group : Use silyl ethers (e.g., TMSCl) to block O-alkylation.
- Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally).
Case study : Methylation with CH₃I in DMF/K₂CO₃ under N₂ achieved 85% yield after hydroxyl protection .
Advanced: What methodologies are used to evaluate the bioactivity of 4-hydroxy-1,3-dimethylquinolin-2(1H)-one derivatives, and how are structure-activity relationships (SAR) analyzed?
Answer:
Bioactivity assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Q. SAR analysis :
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity.
- Bulky substituents at C3 improve anticancer potency by intercalating DNA.
- Methyl groups at N1 increase metabolic stability .
Advanced: How can computational chemistry aid in predicting the reactivity of 4-hydroxyquinolin-2(1H)-one derivatives?
Answer:
- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding interactions with targets (e.g., H. pylori urease, PDB: 1E9Z).
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity.
Example : Docking studies revealed hydrogen bonding between the 4-hydroxy group and Thr⁷⁸⁹ residue in H. pylori, aligning with experimental MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
